5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of these compounds involves two fused pyrimidine rings, making them bicyclic . They contain two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Chemical Reactions Analysis
The chemical reactions of these compounds involve various synthetic routes . For example, chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yielded the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid .
Scientific Research Applications
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Pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines
- Scientific Field : Organic and Medicinal Chemistry .
- Application Summary : These compounds are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .
- Methods of Application : The main sections of study include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- Results or Outcomes : The study provides an overview of the chemistry and biological significance of these compounds .
-
Pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidin-7-one, and pyrimidino [4,5-d][1,3]oxazine derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : These compounds are synthesized from 5-acetyl-4-aminopyrimidines .
- Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, transformation into pyrido [2,3-d]pyrimidin-5-one derivatives, and reaction with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The study resulted in the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d][1,3]oxazine derivatives .
- Perhydro-3a,6a,9a-triazaphenalene
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a type of bicyclic heterocyclic system .
- Methods of Application : The study involves the analysis of the conformers of perhydro-3a,6a,9a-triazaphenalene by stereoelectronic stabilization, gauche interactions, DFT calculations, and spectral data .
- Results or Outcomes : The study provides an overview of the chemistry of bicyclic heterocyclic systems of the type [6 + 6] .
- Bicyclic 6 + 6 systems
- Scientific Field : Organic Chemistry .
- Application Summary : The chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines as types of bicyclic [6 + 6] systems .
- Methods of Application : The study includes synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- Results or Outcomes : The study provides an overview of the chemistry and biological significance of these compounds .
Future Directions
properties
IUPAC Name |
5-amino-6-pyrrolidin-1-yl-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-7-5-8-9(14-11(16)13-8)6-10(7)15-3-1-2-4-15/h5-6H,1-4,12H2,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWVVYUBLUZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651596 | |
Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one | |
CAS RN |
1082550-33-1 | |
Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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